5-Bromo-4-chloro-2-methyl-3-nitro-pyridine
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Overview
Description
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is an organic compound with the molecular formula C6H4BrClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for various kinases .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals .
Result of Action
Compounds synthesized using suzuki–miyaura cross-coupling reactions have been used in the development of various pharmaceuticals .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through the formation of charge-transfer or π-π complexes .
Molecular Mechanism
It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine typically involves the bromination and chlorination of 2-methyl-3-nitropyridine. One common method includes the following steps:
Starting Material: 2-methyl-3-nitropyridine.
The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .
Chemical Reactions Analysis
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
5-Bromo-4-chloro-2-methyl-3-nitro-pyridine can be compared with similar compounds such as:
5-Bromo-2-chloro-4-methyl-3-nitro-pyridine: Similar in structure but with different substitution patterns.
5-Bromo-2-methyl-3-nitropyridine: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-4-methyl-3-nitropyridine: Lacks the bromine atom, affecting its chemical properties and uses.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)5(8)4(7)2-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVUIXREVCHABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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